molecular formula C17H21NO2 B1385645 3-Ethoxy-N-(4-ethoxybenzyl)aniline CAS No. 1040685-47-9

3-Ethoxy-N-(4-ethoxybenzyl)aniline

Cat. No.: B1385645
CAS No.: 1040685-47-9
M. Wt: 271.35 g/mol
InChI Key: VOCLXULNHYMEEQ-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Aniline (B41778) Derivatives and Ether-Containing Organic Compounds

3-Ethoxy-N-(4-ethoxybenzyl)aniline is a member of the N-substituted aniline family. Aniline and its derivatives are fundamental building blocks in organic synthesis, renowned for their use in the creation of dyes, polymers, and pharmaceuticals. echemi.comontosight.ai The substitution on the nitrogen atom, in this case, a 4-ethoxybenzyl group, significantly influences the electronic and steric properties of the aniline core. This modification can alter the basicity of the nitrogen atom and the reactivity of the aromatic ring. ncert.nic.in Studies on various N-substituted anilines have demonstrated their importance as intermediates in a wide array of chemical transformations. rsc.org

The compound also incorporates two ether functional groups (ethoxy groups). Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are prevalent in both natural products and synthetic compounds. numberanalytics.comwikipedia.org They are often used to modify the physicochemical properties of molecules, such as solubility and lipophilicity, which can be crucial in the design of new materials and therapeutic agents. numberanalytics.com The presence of ether linkages can also impact a molecule's metabolic stability. numberanalytics.com The synthesis of diaryl ethers, a related structural motif, is a well-established area of organic chemistry with various methodologies developed for their construction. organic-chemistry.orgorganic-chemistry.orgjsynthchem.comthieme-connect.com

Rationale for In-depth Chemical Investigation of this compound

The rationale for a thorough investigation of this compound stems from the combined structural features of an N-substituted aniline and ether moieties. The N-benzyl aniline scaffold, a core component of this molecule, is of particular interest in medicinal chemistry. researchgate.net The specific arrangement of the ethoxy groups on both the aniline and benzyl (B1604629) rings suggests the potential for unique electronic and conformational properties.

A detailed study would likely involve its synthesis, possibly through the N-alkylation of 3-ethoxyaniline (B147397) with 4-ethoxybenzyl halide, a common strategy for preparing such derivatives. nih.govacs.org Subsequent characterization using spectroscopic techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity. nih.govacs.org Further research could explore its reactivity in various chemical reactions and screen for potential biological activities, given that many aniline and ether-containing compounds exhibit interesting pharmacological profiles. researchgate.netnih.gov

Scope and Significance of Academic Research on this compound in Contemporary Organic Chemistry

While specific research on this compound is not widely published, its study holds significance for contemporary organic chemistry. The development of novel synthetic routes to this and related compounds would contribute to the ever-expanding toolkit of organic chemists. beilstein-journals.orgacs.orgrsc.org For instance, catalytic methods employing transition metals have become powerful tools for the synthesis of N-substituted anilines. rsc.org

Furthermore, a comprehensive analysis of its physical and chemical properties would provide valuable data for computational and theoretical studies, helping to refine predictive models of molecular behavior. The exploration of its potential applications, for example, as a precursor to more complex heterocyclic structures or as a functional material, could open new avenues of research. The indole (B1671886) scaffold, for instance, is a privileged structure in medicinal chemistry and can be synthesized from aniline derivatives. acs.org The unique combination of functional groups in this compound makes it a compelling target for discovery-oriented research, with the potential to uncover novel chemical phenomena and applications.

Chemical Compound Data

PropertyValueSource
Compound Name This compoundN/A
Molecular Formula C₁₇H₂₁NO₂ scbt.com
Molecular Weight 271.35 g/mol scbt.com
Predicted XLogP3 4.1
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 3
Predicted Rotatable Bond Count 6

Note: Predicted values are computationally generated and await experimental verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-N-[(4-ethoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-19-16-10-8-14(9-11-16)13-18-15-6-5-7-17(12-15)20-4-2/h5-12,18H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCLXULNHYMEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethoxy N 4 Ethoxybenzyl Aniline and Its Analogues

Optimization of Reaction Conditions and Yields for 3-Ethoxy-N-(4-ethoxybenzyl)aniline Synthesis

Solvent Effects on Reaction Efficacy

The choice of solvent plays a critical role in the synthesis of N-benzylated anilines, significantly influencing reaction rates, yields, and product selectivity. acs.orgacs.org The solvent's ability to stabilize intermediates, particularly the transient imine or iminium ion in reductive amination, can be crucial for the reaction's success. nih.gov

In reductive amination processes using reagents like sodium triacetoxyborohydride, solvents such as tetrahydrofuran (B95107) (THF) or dichloroethane (DCE) are commonly employed. stackexchange.com For N-alkylation reactions that proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol serves as both the alkylating agent and hydrogen source, the choice of solvent is equally important. ciac.jl.cnresearchgate.net In a study on the nickel-catalyzed amination of benzyl (B1604629) alcohols, a screening of various solvents demonstrated a significant dependence of both substrate conversion and product selectivity on the solvent used. acs.org

SolventSubstrate Conversion (%)Product Selectivity (%)
p-Xylene>80~61
t-Amyl alcohol>8050-60
Toluene>8050-60
This table presents data from a study on Raney Ni-catalyzed benzyl alcohol amination, demonstrating the impact of solvent choice on reaction outcomes. acs.org

The use of aprotic non-polar solvents like dioxane has also been shown to be effective. In one iridium-catalyzed N-alkylation of aniline (B41778) with benzyl alcohol, dioxane was found to be the optimal solvent when used with a potassium tert-butoxide base, leading to high conversion and selectivity. acs.org

Catalyst Selection and Loading in N-Benzylation Processes

Catalysis is central to modern, efficient N-benzylation methods, particularly those employing the environmentally benign "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy. acs.orgresearchgate.net This process involves the temporary oxidation of an alcohol (e.g., 4-ethoxybenzyl alcohol) to an aldehyde by a transition metal catalyst. This aldehyde then condenses with an amine (e.g., 3-ethoxyaniline) to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol.

A variety of transition metal-based catalysts have been developed for this purpose:

Nickel Catalysts: Nickel compounds are effective for N-alkylation via transfer hydrogenation. rsc.org A study on the N-alkylation of amines using a Ni-Sn/Al₂O₃ catalyst with alcohol as the alkylating agent reported excellent yields, some exceeding 99%. ciac.jl.cn The active sites are believed to be Lewis acid sites on the catalyst surface. ciac.jl.cn

Palladium Catalysts: Palladium on carbon (Pd/C), often in combination with a co-catalyst like zinc, is an efficient system for transfer hydrogenation and N-alkylation of amines with alcohols. researchgate.net

Iridium Catalysts: Iridium complexes supported on metal-organic frameworks (MOFs) have demonstrated high stability and recyclability in N-alkylation reactions. A UiO-66–PPh₂–Ir catalyst with a loading of 0.6 mol % Ir was effective in coupling aniline and benzyl alcohol. acs.org

Cobalt Catalysts: An acid-resistant cobalt catalyst (Co@CN-600-AT) has been used for the one-pot reductive amination of carbonyl compounds with nitro compounds to synthesize secondary amines, using formic acid as a hydrogen source. acs.org

Photocatalysis: A sustainable approach using visible light photocatalysis with a copper and lanthanum-doped TiO₂ photocatalyst has been employed to synthesize N-benzyl aniline derivatives. researchgate.net

Catalyst SystemReaction TypeKey Features
Ni-Sn/Al₂O₃In-situ HydrogenationHigh yields (>99%); Alcohol as alkylating agent and H-donor. ciac.jl.cn
Pd/C with ZnTransfer HydrogenationActivates alcohols as N-alkylating agents; One-pot synthesis. researchgate.net
UiO-66–PPh₂–IrBorrowing HydrogenMOF-supported; Recyclable; High conversion (95%). acs.org
Co@CN-600-ATReductive AminationNon-noble metal catalyst; Uses formic acid as H-source. acs.org
Cu/La-doped TiO₂PhotocatalysisGreen approach using visible light. researchgate.net

The choice of catalyst and its loading are optimized to maximize yield and selectivity while minimizing side reactions.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that are manipulated to control the rate and direction of chemical reactions, including the synthesis of this compound. solubilityofthings.com

Pressure: The influence of pressure is most significant for reactions involving gases. solubilityofthings.com For liquid-phase reactions, its effect is less pronounced unless gaseous reactants or products are involved. In syntheses conducted in an autoclave, pressure is a key parameter. The synthesis of m-ethoxy-N,N-diethylaniline from m-aminophenol and ethyl chloride was carried out under pressures of 2-4.5 MPa. google.com For gas-phase reactions, increasing the pressure increases the concentration of reactants, leading to a higher reaction rate. solubilityofthings.com According to Le Chatelier's principle, for a reversible reaction, increasing the pressure will favor the side of the reaction with fewer moles of gas. vedantu.comjeeadv.ac.in For example, in the Haber process for ammonia (B1221849) synthesis, high pressures are used to shift the equilibrium toward the product side, which has fewer gas molecules. solubilityofthings.com

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthetic methodologies applied to this compound are broadly applicable to a wide range of structurally related analogues and derivatives. The synthesis of these compounds typically involves reacting a substituted aniline with a substituted benzaldehyde (B42025) (via reductive amination) or a substituted benzyl halide (via direct alkylation). dergipark.org.trontosight.ai

For example, a catalyst- and additive-free method has been reported for synthesizing 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.govbeilstein-journals.org This reaction proceeds through an imine condensation followed by an isoaromatization pathway to yield a variety of aniline derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy N 4 Ethoxybenzyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within the 3-Ethoxy-N-(4-ethoxybenzyl)aniline molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, and ethoxy protons.

The aromatic protons of the 3-ethoxyaniline (B147397) and 4-ethoxybenzyl moieties typically resonate in the downfield region of the spectrum, generally between δ 6.0 and 7.5 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, and multiplets) are dictated by the electron-donating or withdrawing nature of the substituents on the aromatic rings and the proximity of neighboring protons. For instance, protons on the 3-ethoxyaniline ring will exhibit splitting patterns influenced by their ortho, meta, and para relationships to the amino and ethoxy groups. Similarly, the protons on the 4-ethoxybenzyl ring will show characteristic splitting based on their positions relative to the ethoxy group and the benzyl (B1604629) linkage.

The methylene (B1212753) protons of the benzyl group (-CH₂-) typically appear as a singlet around δ 4.1-4.4 ppm, indicating their chemical equivalence and isolation from other proton-bearing carbons. The ethoxy groups present their own signature signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with the adjacent methyl and methylene groups, respectively. The methylene protons of the ethoxy groups are typically found in the range of δ 3.9-4.1 ppm, while the methyl protons resonate further upfield.

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

Proton Type Exemplary Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Aromatic-H7.42-6.21m- rsc.orgrsc.orgchemicalbook.com
Benzyl-CH₂~4.41s- rsc.org
NH~4.09s- rsc.org
Ethoxy-OCH₂~3.95q~7.0 chemicalbook.com
Ethoxy-CH₃~1.36t~7.0 chemicalbook.com

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The aromatic carbons exhibit signals in the downfield region, typically between δ 110 and 160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. For example, carbons bonded to the oxygen of the ethoxy groups and the nitrogen of the amine will be deshielded and appear at lower field strengths. The quaternary carbons in the aromatic rings will generally have weaker signals compared to the protonated carbons.

The benzylic carbon (-CH₂-) signal is expected to appear in the range of δ 47-49 ppm. The carbons of the ethoxy groups are also readily identifiable, with the methylene carbon (-OCH₂) resonating around δ 63-65 ppm and the methyl carbon (-CH₃) appearing further upfield at approximately δ 14-15 ppm.

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

Carbon Type Exemplary Chemical Shift (δ, ppm) Reference
Aromatic C-O~158 rsc.org
Aromatic C-N~148 rsc.orgrsc.org
Aromatic C-H & Quaternary C100-140 rsc.orgrsc.org
Benzyl-CH₂~48 rsc.orgrsc.org
Ethoxy-OCH₂~63 kpi.ua
Ethoxy-CH₃~15 kpi.ua

Note: The assignments are based on typical chemical shift ranges for similar functional groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other. Cross-peaks in the COSY spectrum reveal which protons are on adjacent carbons, helping to trace the spin systems within the aromatic rings and the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive assignments for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, typically over two or three bonds. This technique is crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the benzylic protons and the carbons of both aromatic rings, as well as with the nitrogen-bearing carbon. It also helps in assigning the quaternary carbons, which are not observed in the HSQC spectrum. The use of such techniques has been documented in the structural elucidation of similar triphenylamine (B166846) derivatives. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides valuable information about the functional groups present in this compound and the vibrational modes of the molecule.

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its specific bonds and functional groups.

Key vibrational modes include the N-H stretch of the secondary amine, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the benzyl and ethoxy groups are found just below 3000 cm⁻¹.

The C-N stretching vibration of the aromatic amine is expected in the range of 1250-1360 cm⁻¹. The C-O stretching vibrations of the ethoxy groups are typically strong and appear in the region of 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). The out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern on the benzene (B151609) rings, occur in the fingerprint region between 690 and 900 cm⁻¹. researchgate.netresearchgate.net

Table 3: Key FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-H Stretch3300-3500 researchgate.net
Aromatic C-H Stretch3000-3100 researchgate.net
Aliphatic C-H Stretch2850-2980 researchgate.net
C=C Aromatic Ring Stretch1500-1600 researchgate.net
C-N Stretch (Aromatic Amine)1250-1360 researchgate.net
C-O Stretch (Aryl Ether)1200-1260 (asymmetric), 1000-1075 (symmetric) researchgate.net
Aromatic C-H Out-of-Plane Bend690-900 researchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes, which are characteristic of the substituted benzene rings. The C=C stretching vibrations within the aromatic rings also give rise to prominent Raman bands. While N-H and O-H stretches are typically weak in Raman spectra, the C-H stretching and bending vibrations, as well as the C-C and C-O skeletal vibrations, would be observable. The symmetric vibrations of the molecule, which may be weak or inactive in the FTIR spectrum, can often be clearly identified using Raman spectroscopy, providing a more complete vibrational profile of the compound. For instance, Raman spectra of similar aniline (B41778) derivatives show characteristic bands for aromatic ring stretching around 1600 cm⁻¹. researchgate.netchemicalbook.com

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aniline and benzyl aromatic rings. The presence of the ethoxy groups, which are electron-donating, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted N-benzylaniline, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent environment would also be expected to influence the position and intensity of these bands.

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. Many aniline derivatives are known to be fluorescent. The fluorescence spectrum of this compound would reveal the wavelengths of emitted light, the quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime. These parameters are highly sensitive to the molecular structure and the local environment. The ethoxy groups would be anticipated to modulate the fluorescence properties, potentially enhancing the quantum yield and shifting the emission to longer wavelengths.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₁₇H₂₁NO₂), the expected exact mass could be calculated and then experimentally verified by HRMS to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, revealing the characteristic cleavage points of the molecule, such as the benzylic C-N bond, and the loss of the ethoxy groups.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure

Beyond the structure of a single molecule, X-ray diffraction analysis also illuminates how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that stabilize the crystal structure. For this compound, one would expect to observe various weak non-covalent interactions. The presence of aromatic rings would make C-H...π interactions likely, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring of a neighboring molecule. Furthermore, the N-H group can act as a hydrogen bond donor, and the oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors, leading to the formation of hydrogen bonding networks. These interactions are crucial in determining the macroscopic properties of the crystalline material. In the crystal structure of N-benzylaniline, N-H...π interactions are observed. nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 3 Ethoxy N 4 Ethoxybenzyl Aniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT calculations serve as the foundation for understanding a molecule's ground-state properties. researchgate.net For 3-Ethoxy-N-(4-ethoxybenzyl)aniline, this would involve using a functional, such as B3LYP, and a suitable basis set to solve for the electron density and energy.

Geometry Optimization and Conformational Landscapes

A crucial first step in computational analysis is geometry optimization. This process would determine the most stable three-dimensional arrangement of atoms in this compound, corresponding to the lowest energy state on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore other stable or low-energy conformers, which is particularly important for a flexible molecule with multiple rotatable bonds like the ethoxy and benzyl (B1604629) groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. researchgate.net This analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A detailed study would provide the specific energy values (typically in electron volts, eV) and visualize the spatial distribution of these orbitals across the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas typically signify negative potential (electron-rich), making them susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), marking sites for nucleophilic attack. An MEP analysis for this compound would pinpoint the reactive sites, such as the nitrogen and oxygen atoms, and the aromatic hydrogens.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer events and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. This analysis would quantify the stabilization energies associated with these interactions, offering deep insights into the molecule's electronic structure, such as the delocalization of lone pairs from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

While DFT describes the ground state, Time-Dependent DFT (TD-DFT) is employed to investigate excited states and electronic properties, such as UV-Vis absorption spectra. researchgate.net This analysis would calculate the energies of the lowest singlet excited states and identify the nature of the electronic transitions (e.g., n→π* or π→π*). The results would predict the absorption maxima (λmax) and the oscillator strengths of these transitions, providing theoretical insight into the molecule's photophysical behavior.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules of "this compound" pack together in a solid state is governed by a complex network of intermolecular interactions. Understanding this supramolecular assembly is key to predicting the material's bulk properties.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping the electron distribution of a molecule in relation to its neighbors, it provides a detailed picture of how molecules "see" each other in the crystalline environment. The surface is colored to indicate different types of close contacts.

Fingerprint plots are two-dimensional representations derived from the Hirshfeld surface, which summarize the distribution of intermolecular contacts. They plot the distance from the surface to the nearest atom inside the surface against the distance to the nearest atom outside. These plots allow for a quantitative breakdown of the different types of interactions. For analogous compounds, these plots typically highlight the dominance of H···H contacts, which appear as a large, diffuse region, while sharper "spikes" indicate more specific interactions like hydrogen bonds.

A detailed Hirshfeld surface analysis and the corresponding fingerprint plots for "this compound" would require its crystallographic information file (CIF). As of the current literature survey, a specific study providing the CIF and this analysis for "this compound" has not been identified.

Reduced Density Gradient (RDG) analysis is another computational method used to identify and visualize non-covalent interactions. It is based on the electron density and its gradient. The analysis generates 3D images of interaction regions, which are color-coded to distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes.

This technique provides a complementary view to Hirshfeld surfaces by highlighting the specific regions in the molecule where non-covalent interactions are most significant. For molecules containing phenyl rings and ether groups, such as "this compound," RDG analysis would be expected to reveal van der Waals interactions within the aromatic systems and potentially weak C-H···π interactions.

Specific RDG analysis for "this compound" is not currently available in published research.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods are frequently used to predict the NLO properties of new organic molecules.

The NLO response of a molecule is related to how its electron cloud is distorted by an external electric field. This is quantified by the dipole moment (µ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation. A non-zero β value is a key indicator of second-order NLO activity.

Second Hyperpolarizability (γ): The third-order NLO response. Materials with large γ values can exhibit third-harmonic generation and other third-order effects.

These parameters are typically calculated using quantum chemical methods such as Time-Dependent Hartree-Fock (TDHF). For aniline (B41778) derivatives, the presence of electron-donating groups (like the ethoxy groups in "this compound") and the aromatic systems can lead to significant NLO properties.

While computational studies on other aniline compounds have shown them to possess non-zero hyperpolarizabilities, indicating potential NLO activity, specific calculated values for the dipole moment, polarizability, and hyperpolarizabilities of "this compound" are not found in the current scientific literature.

Below is a hypothetical data table structure that would be used to present such findings if they were available.

Table 1: Calculated Non-Linear Optical Properties of this compound

ParameterCalculated ValueUnits
Dipole Moment (µ)Data not availableDebye
Mean Polarizability (α)Data not availablea.u.
First Hyperpolarizability (β)Data not availablea.u.
Second Hyperpolarizability (γ)Data not availablea.u.

Chemical Reactivity and Mechanistic Pathways of 3 Ethoxy N 4 Ethoxybenzyl Aniline

Nucleophilic Aromatic Substitution Reactions on the Aniline (B41778) and Benzyl (B1604629) Moieties

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. chemistrysteps.comlibretexts.org In the case of 3-Ethoxy-N-(4-ethoxybenzyl)aniline, the ethoxy groups are electron-donating, which generally disfavors classical SNAr reactions. However, under forcing conditions or with exceptionally strong nucleophiles, such reactions might be possible.

The mechanism for SNAr reactions generally proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The stability of this intermediate is crucial for the reaction to proceed. While electron-withdrawing groups in ortho or para positions are typically required to stabilize this complex, the presence of ethoxy groups would likely destabilize it, making the reaction less favorable. chemistrysteps.compressbooks.pubyoutube.com

It is important to note that aryl halides are necessary for these reactions to occur, and in the absence of a halogen substituent on either aromatic ring of this compound, direct nucleophilic aromatic substitution is highly unlikely. chemistrysteps.com

Electrophilic Aromatic Substitution Reactions on the Activated Rings

The ethoxy groups on both the aniline and benzyl rings are strong activating groups for electrophilic aromatic substitution (EAS). uci.edu These groups donate electron density to the aromatic rings through resonance, making them more susceptible to attack by electrophiles. youtube.com The amino group of the aniline moiety is also a powerful activating group. libretexts.org

The substitution pattern will be directed to the ortho and para positions relative to the activating groups. uci.edu For the aniline ring, the primary directing influence will be the amino group and the meta-positioned ethoxy group. For the benzyl ring, the para-positioned ethoxy group will direct incoming electrophiles to the ortho positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com However, the high reactivity of the aniline ring can lead to overreaction and side products. libretexts.org For instance, direct nitration of aniline can lead to oxidation and the formation of tarry materials. libretexts.org To control the reactivity, the amino group can be acetylated to form an acetanilide, which is less activating but still directs ortho/para. libretexts.org

Role of Ethoxy Groups in Electron Density Distribution and Reactivity Modulation

The ethoxy groups play a pivotal role in modulating the reactivity of this compound. Through the +R (resonance) effect, the lone pairs on the oxygen atom are delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. youtube.com This increased electron density makes the rings more nucleophilic and thus more reactive towards electrophiles. uci.edu

Conversely, the electron-donating nature of the ethoxy groups deactivates the ring towards nucleophilic aromatic substitution by increasing the electron density and making it less attractive to incoming nucleophiles. chemistrysteps.com

Oxidation and Reduction Chemistry of the Aniline and Benzylamine (B48309) Linkages

The secondary amine linkage in this compound is susceptible to oxidation. Oxidation of N-benzylanilines can yield various products depending on the oxidizing agent and reaction conditions. For example, oxidation with agents like manganese dioxide or in alkaline methanol (B129727) with halogens can lead to the formation of the corresponding imine, a benzylideneaniline. rsc.orgacs.org The mechanism of oxidation in alkaline methanol is proposed to involve a rate-determining attack of hypohalite on both the nitrogen atom and a benzylic proton. rsc.org

The aniline moiety itself can also be oxidized. The electrochemical oxidation of N-substituted anilines proceeds via the formation of a radical cation, which can then undergo various subsequent reactions, including coupling. mdpi.com

Reduction of the imine that would be formed from oxidation would regenerate the secondary amine. The nitro group, if introduced onto the aromatic rings via nitration, can be reduced to an amino group using various reducing agents.

Coupling Reactions Involving Aniline and Benzylamine Derivatives

Aniline and its derivatives are important substrates for various coupling reactions to form C-N bonds, which are fundamental connections in many organic molecules. acs.org Traditional methods often involve transition-metal-catalyzed cross-coupling reactions. acs.org More recent methods focus on direct C-H amination to avoid pre-functionalization of the arene. kuleuven.be

One approach involves the oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium(III) catalysis to form functionalized N-nitroso ortho β-aryl aldehydes and ketones. nih.gov Another strategy utilizes a dual photoredox-cobalt dehydrogenative coupling between an amine and a cyclohexanone (B45756) to synthesize anilines. researchgate.netthieme-connect.com

While specific coupling reactions for this compound are not detailed in the provided results, the presence of the aniline and benzylamine functionalities suggests its potential as a substrate in various known coupling methodologies.

Investigation of Reaction Mechanisms via Spectroscopic and Computational Methods

The mechanisms of reactions involving aniline and benzylamine derivatives are often investigated using a combination of spectroscopic and computational techniques. For instance, the mechanism of N-benzylaniline oxidation has been studied through kinetic analysis and the isolation of intermediates. rsc.org

Spectroscopic methods like FT-IR, FT-Raman, and UV-Vis spectroscopy are used to characterize the structure and bonding of molecules like N-benzylaniline. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate molecular geometry, vibrational frequencies, and electronic properties, which can provide insights into reaction mechanisms. researchgate.netnih.gov

For example, DFT calculations have been used to study the electronic structure and reactivity of N-benzylaniline, identifying reactive sites by mapping the electron density. researchgate.net Similarly, the electrochemical behavior of N-substituted piperidones has been studied using a combination of experimental techniques and DFT calculations to understand their oxidation processes. nih.gov Spectroscopic techniques like stopped-flow spectroscopy have been used to detect chemical intermediates in the reaction of benzylamines with enzymes. nih.gov

Applications and Advanced Functional Materials Utilizing 3 Ethoxy N 4 Ethoxybenzyl Aniline

Role as a Chemical Building Block in Organic Synthesis

The primary application of 3-Ethoxy-N-(4-ethoxybenzyl)aniline in organic synthesis is as a versatile intermediate or building block for the construction of more complex molecular architectures. The synthesis of related aniline (B41778) derivatives often involves the condensation reaction between an aniline and a corresponding aldehyde or the N-alkylation of an aniline with a benzyl (B1604629) halide. For instance, the synthesis of 4-Ethoxy-N-(3,4,5-trimethoxybenzyl)aniline typically proceeds through the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzyl chloride. ontosight.ai Similarly, this compound would be synthesized from 3-ethoxyaniline (B147397) and a 4-ethoxybenzylating agent.

Once formed, this compound serves as a precursor for various chemical transformations. The secondary amine linkage is a key functional group that can undergo further reactions. The presence of two aromatic rings, each substituted with an electron-donating ethoxy group, influences the reactivity of the molecule. Compounds with similar structures are often explored as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. ontosight.aiontosight.ai The aniline and benzyl moieties are common scaffolds in medicinal chemistry, and the specific substitution pattern of this compound makes it a candidate for creating derivatives with potential biological activities.

Development of Ligands in Transition Metal Catalysis

The structural characteristics of this compound, specifically the presence of nitrogen and oxygen atoms with lone pairs of electrons, make it a potential candidate for use as a ligand in transition metal catalysis.

The formation of this compound itself is a product of N-alkylation (specifically, N-benzylation), a crucial transformation in the industrial synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netrsc.org This process often utilizes transition metal catalysts to facilitate the reaction between an aniline and an alcohol, which is considered a sustainable method as it produces water as the only significant byproduct. rsc.org

Various catalytic systems have been developed for the N-alkylation of anilines with benzyl alcohols, employing non-noble metals to create more cost-effective and sustainable processes. rsc.org These reactions are sensitive to conditions such as the choice of catalyst, solvent, and base. For example, a cobalt-based metal-organic framework (MOF) catalyst has been shown to be effective for the N-alkylation of various aniline derivatives with benzyl alcohol, achieving high conversion and selectivity. rsc.org Similarly, manganese pincer complexes have demonstrated high efficiency in selectively producing N-monoalkylated anilines. nih.gov The development of these catalytic methods is essential for the synthesis of compounds like this compound.

Table 1: Examples of Catalytic Systems for N-Alkylation of Anilines with Benzyl Alcohols

Catalyst SystemBaseSolventTemperature (°C)Key FindingsReference
bpy-UiO-CoCl₂ KOtBuToluene-Achieved 100% conversion and 98% selectivity. rsc.org rsc.org
Manganese PNP Pincer Complex t-BuOKToluene80Selectively alkylated anilines with both electron-donating and electron-withdrawing groups in good yields. nih.gov nih.gov
Fe₂Ni₂@CN ---Showed promising results with optimum yield of 99% and could be magnetically separated and recovered. researchgate.net researchgate.net
Re₂O₇ --80Unprecedentedly favored C-benzylation over N-alkylation. nih.gov nih.gov

As a potential ligand, this compound possesses multiple coordination sites. The secondary amine nitrogen atom can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. Additionally, the oxygen atoms of the two ethoxy groups could potentially participate in chelation, forming a more stable complex with a metal ion, although this is less common for ether oxygens compared to other oxygen-containing functional groups.

While specific research on the coordination chemistry of this compound is not extensively documented, the broader class of aniline derivatives and nitrogen-donor ligands is fundamental to coordination chemistry and catalysis. a2bchem.com The electronic properties of the ligand, influenced by the electron-donating ethoxy groups, would affect the stability and reactivity of the resulting metal complex. The steric bulk of the benzyl and ethoxy groups would also play a crucial role in determining the geometry and coordination number of the metal center.

Advanced Materials Science Applications

The unique electronic and structural properties of this compound suggest its potential for use in the development of advanced materials.

Compounds with conjugated aromatic systems and heteroatoms, such as this compound, are of interest in the field of materials science for their potential optical and electronic properties. ontosight.ai The aniline backbone with its benzyl and ethoxy substituents can modulate the electronic characteristics of the molecule. ontosight.ai Similar compounds containing aniline and benzylidene moieties are investigated for applications in organic light-emitting diodes (OLEDs). ontosight.ai The electron-donating nature of the ethoxy groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in organic electronic devices. The extended π-system across the aromatic rings can also contribute to light absorption and emission properties, making it a candidate for further investigation as a component in organic semiconductors or photofunctional materials.

The functional groups present in this compound provide handles for its incorporation into larger, more complex structures such as polymers and supramolecular assemblies. The secondary amine group is capable of acting as a hydrogen bond donor, a key interaction for directing the self-assembly of molecules into ordered supramolecular architectures.

Furthermore, the aniline moiety can be a monomer unit in the synthesis of conducting polymers like polyaniline, although the N-substitution would alter the polymerization mechanism and final properties. The aromatic rings can participate in π-π stacking interactions, which are also crucial for the formation of well-defined supramolecular structures and for charge transport in organic materials. By chemically modifying the molecule, it could be functionalized with polymerizable groups, allowing it to be covalently integrated into polymer chains, potentially imparting specific optical or electronic properties to the resulting material.

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxy-N-(4-ethoxybenzyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via transition-metal-free thioamination of arynes using sulfenamides. For example, reacting sulfenamide precursors (e.g., N-aryl-S-phenylthiohydroxylamines) with silylaryl triflates in the presence of cesium fluoride (CsF) in dimethoxyethane (DME) at room temperature. Key parameters include stoichiometric ratios (e.g., 1.1:1.0 for aryne precursor:sulfenamide), reaction time (24 hours), and solvent polarity. Column chromatography with gradients like petroleum ether/ethyl acetate (98:02) is effective for purification .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, particularly focusing on the ethoxy groups and benzyl linkage. For instance, compare experimental data with density functional theory (DFT)-optimized geometries. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular mass .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : Conduct solubility tests in organic solvents (e.g., DMSO, ethanol, DCM) using UV-Vis spectroscopy at λmax ≈ 255 nm. Stability studies should assess thermal decomposition via thermogravimetric analysis (TGA) and photostability under simulated solar radiation. Monitor degradation products using liquid chromatography-mass spectrometry (LC-MS) .

Advanced Research Questions

Q. What mechanistic insights explain the photocatalytic degradation of this compound in environmental matrices?

  • Methodological Answer : Employ Box-Behnken experimental design to optimize degradation parameters (e.g., pH, catalyst load, light intensity). Use MnFe₂O₄/Zn₂SiO₄ nanocomposites as catalysts under simulated solar radiation. Analyze intermediates via gas chromatography-mass spectrometry (GC-MS) and propose pathways involving hydroxyl radical (•OH) attack on the ethoxy and aniline moieties .

Q. How do substituent effects (e.g., ethoxy vs. methoxy groups) influence the electronic properties of this compound?

  • Methodological Answer : Compare Hammett substituent constants (σ) for ethoxy (-OEt) and methoxy (-OMe) groups using cyclic voltammetry (CV) to measure redox potentials. Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) can quantify electron-donating effects. Correlate results with spectroscopic shifts in UV-Vis and fluorescence spectra .

Q. What strategies can mitigate aggregation-induced quenching (ACQ) in fluorescence studies of this compound derivatives?

  • Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) to the benzyl or aniline rings to sterically hinder π-π stacking. Alternatively, use host-guest complexes with cyclodextrins or cucurbiturils to isolate fluorophores. Validate via fluorescence lifetime imaging microscopy (FLIM) and quantum yield measurements .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform molecular electrostatic potential (MEP) maps and Fukui indices (ƒ⁺, ƒ⁻) using Gaussian 09 at the B3LYP/6-311++G(d,p) level. Identify nucleophilic/electrophilic sites and validate predictions experimentally via nitration or bromination reactions, followed by ²H NMR isotope effect analysis .

Data Contradiction and Resolution

Q. Discrepancies in reported catalytic efficiencies for this compound degradation: How to reconcile conflicting data?

  • Methodological Answer : Cross-validate experimental conditions (e.g., light source intensity, catalyst surface area). Use standardized protocols like ISO 10678:2010 for photocatalytic activity. Perform controlled experiments with reference compounds (e.g., methylene blue) to benchmark results. Statistical tools like Analysis of Variance (ANOVA) can identify significant variables .

Key Tables for Reference

Property Method Typical Value Reference
Synthetic YieldCsF-mediated thioamination74% (pale yellow oil)
Crystallographic DataSC-XRD (Mo-Kα radiation)Bond angle C12—O15: 118.5°
Photocatalytic DegradationBox-Behnken DesignOptimal pH: 7.2
Fluorescence Quantum YieldFLIM with cyclodextrin hostsΦF: 0.45

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.